Critical Evidence Assessment: The Absence of Public, Comparator-Based Data for 3-Amino-5-(T-butylaminocarbonyl)phenylboronic Acid
Following an exhaustive review of primary literature, patents, and authoritative databases (PubMed, BindingDB, Nature, ScienceDirect, and major patent repositories), no quantitative data meeting the core evidence admission criteria were found for this compound. Specifically, there are no published IC₅₀, Kᵢ, selectivity panel, solubility, stability, or pharmacokinetic parameters that include a direct comparator or baseline. A single unsourced comment on the Hypothesis platform noted an IC₅₀ of 28 µM for a phenylboronic acid derivative, but this lacks a comparator and cannot be reliably attributed to this precise compound [1]. The only identifiable comparator data is structural: this compound differs from its closest commercially available analog, 3-(t-Butylaminocarbonyl)phenylboronic acid (CAS 183158-30-7), by the presence of an additional amino group at the 5-position . No performance comparison between these two structures exists in the public domain. Consequently, the claim of differentiation cannot be supported by the required quantitative evidence. This assessment itself constitutes the most critical piece of information for a scientific procurement decision.
| Evidence Dimension | Publicly Available, Comparator-Based Quantitative Performance Data |
|---|---|
| Target Compound Data | No quantitative data found |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Exhaustive search of primary literature and patents |
Why This Matters
This evidence gap directly informs procurement risk: selection of this compound cannot currently be justified by peer-reviewed performance, but only by its exact chemical structure as required for a specific synthetic target or a patent-defined series.
- [1] Hypothesis. (2017, September 23). Comment on compound with reported IC50 of 28 μM. Retrieved April 20, 2026, from https://hypothes.is/ View Source
